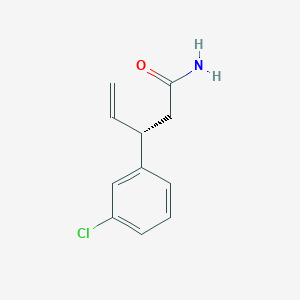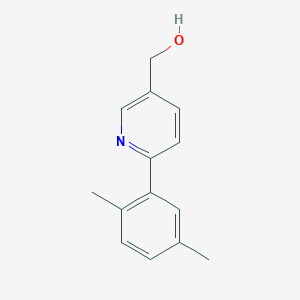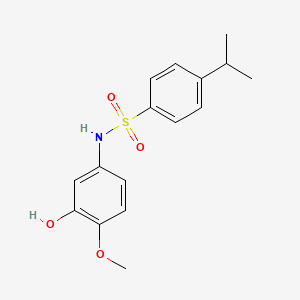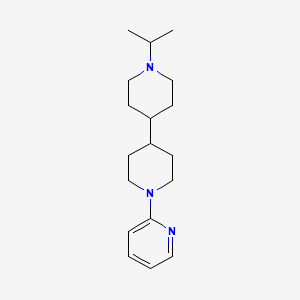![molecular formula C15H20O2S B12614590 [(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone CAS No. 917613-88-8](/img/structure/B12614590.png)
[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone is a complex organic compound characterized by its unique thiolane ring structure and the presence of a phenylmethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone typically involves multiple steps, starting with the preparation of the thiolane ring. One common method involves the reaction of a butyl-substituted thiol with a suitable ketone under acidic conditions to form the thiolane ring. The hydroxyl group is then introduced through a selective oxidation reaction. Finally, the phenylmethanone group is attached via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phenylmethanone group can be reduced to a hydroxyl group.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the phenylmethanone group can produce a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone exerts its effects involves its interaction with specific molecular targets. The compound’s thiolane ring and phenylmethanone group allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one: Known for its antioxidant properties.
[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate: Used in the synthesis of glycosides.
Uniqueness
[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone is unique due to its combination of a thiolane ring and a phenylmethanone group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
917613-88-8 |
|---|---|
Molekularformel |
C15H20O2S |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H20O2S/c1-2-3-9-12-10-13(16)15(18-12)14(17)11-7-5-4-6-8-11/h4-8,12-13,15-16H,2-3,9-10H2,1H3/t12-,13-,15+/m1/s1 |
InChI-Schlüssel |
SERFUSDNWZCDPL-NFAWXSAZSA-N |
Isomerische SMILES |
CCCC[C@@H]1C[C@H]([C@H](S1)C(=O)C2=CC=CC=C2)O |
Kanonische SMILES |
CCCCC1CC(C(S1)C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)
![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)

![2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester](/img/structure/B12614535.png)
![5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B12614542.png)

![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)

![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)

![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
